molecular formula C67H90N8O13S B11109499 2,15-Pentaazanonadecane-1,19-dioate

2,15-Pentaazanonadecane-1,19-dioate

Cat. No.: B11109499
M. Wt: 1247.5 g/mol
InChI Key: UUCGPPBWWXPPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,15-Pentaazanonadecane-1,19-dioate is a complex organic compound with a unique structure that includes multiple nitrogen atoms and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,15-Pentaazanonadecane-1,19-dioate typically involves multi-step organic reactions. One common method includes the reaction of specific amines with carboxylic acids under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,15-Pentaazanonadecane-1,19-dioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and specific solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,15-Pentaazanonadecane-1,19-dioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,15-Pentaazanonadecane-1,19-dioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,15-Pentaazanonadecane-1,19-dioate is unique due to its specific arrangement of nitrogen atoms and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C67H90N8O13S

Molecular Weight

1247.5 g/mol

IUPAC Name

tert-butyl 4-[[2-[[2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-5-[[1-[[1-[[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-tritylsulfanylpropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C67H90N8O13S/c1-42(2)56(61(82)73-52(62(83)85-12)38-43-40-70-49-33-23-22-32-47(43)49)75-60(81)53(41-89-67(44-26-16-13-17-27-44,45-28-18-14-19-29-45)46-30-20-15-21-31-46)74-59(80)51(35-36-54(76)86-64(3,4)5)72-58(79)50(34-24-25-37-69-63(84)88-66(9,10)11)71-57(78)48(68)39-55(77)87-65(6,7)8/h13-23,26-33,40,42,48,50-53,56,70H,24-25,34-39,41,68H2,1-12H3,(H,69,84)(H,71,78)(H,72,79)(H,73,82)(H,74,80)(H,75,81)

InChI Key

UUCGPPBWWXPPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.